N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide
CAS No.: 2034519-53-2
Cat. No.: VC4869671
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034519-53-2 |
|---|---|
| Molecular Formula | C18H21F3N6O |
| Molecular Weight | 394.402 |
| IUPAC Name | N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28) |
| Standard InChI Key | OXNUTKVAJRNDJG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure:
-
Benzamide backbone: Substituted at the para position with a trifluoromethyl (-CF₃) group.
-
Triazine core: A 1,3,5-triazine ring with:
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Triazine Core Formation: Condensation of cyanuric chloride with dimethylamine and pyrrolidine to generate 4-dimethylamino-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile.
-
Methylation: Introduction of the methylene bridge via nucleophilic substitution with methylamine.
-
Benzamide Coupling: Reaction of the triazine intermediate with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions .
Table 2: Hypothetical Reaction Scheme
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Cyanuric chloride, dimethylamine, pyrrolidine, base | 4-Dimethylamino-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile |
| 2 | Methylamine, DMF, 80°C | 2-(Aminomethyl)-4-dimethylamino-6-pyrrolidin-1-yl-1,3,5-triazine |
| 3 | 4-(Trifluoromethyl)benzoyl chloride, NaOH, H₂O/THF | Final product |
Challenges in Optimization
-
Steric Hindrance: Bulky pyrrolidinyl and dimethylamino groups may impede reaction efficiency, necessitating elevated temperatures or catalytic methods .
-
Purification: High polarity due to multiple nitrogen atoms complicates isolation, often requiring chromatographic techniques .
| Compound Class | Target Activity | Efficacy (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| 1,3,5-Triazine sulfonamides | HCT-116 cell proliferation | 1.94–5.29 μM | |
| Atrazine | Photosystem II inhibition | 0.1–1.0 μM |
Pharmacological Mechanisms and Hypotheses
Kinase Inhibition
The compound’s triazine moiety may mimic ATP’s adenine ring, enabling competitive inhibition of kinases like BTK or EGFR. For instance:
-
BTK Inhibitors: Imidazopyridine-triazine hybrids exhibit IC₅₀ values <10 nM by occupying the hydrophobic back pocket .
-
Structural Similarity: The dimethylamino and pyrrolidinyl groups could enhance binding affinity through hydrophobic interactions .
Iron Chelation and Neuroprotection
Benzamide-triazine hybrids have demonstrated iron-chelating properties, reducing oxidative stress in Parkinson’s disease models . The trifluoromethyl group may stabilize radical intermediates, enhancing antioxidant capacity .
Research Gaps and Future Directions
Priority Areas
-
Synthetic Optimization: Develop catalytic methods to improve yield and purity.
-
In Vitro Screening: Evaluate cytotoxicity across NCI-60 cancer cell lines and kinase panels.
-
ADMET Profiling: Assess metabolic stability, plasma protein binding, and BBB permeability.
Collaborative Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume